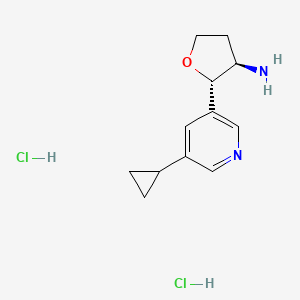
(2S,3R)-2-(5-Cyclopropylpyridin-3-yl)oxolan-3-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-2-(5-Cyclopropylpyridin-3-yl)oxolan-3-amine;dihydrochloride is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is commonly referred to as CP-810,123 and has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Antimalarial Activity
The compound has been explored in the synthesis of various heterocyclic compounds, such as Benzo[c][2,7]naphthyridines, which have shown significant in vitro antimalarial activity. For instance, derivatives synthesized from pyridone and tested against Plasmodium falciparum strains demonstrated notable efficacy, highlighting the potential of such compounds in antimalarial drug development (Görlitzer et al., 2006).
Copper-Catalyzed Synthesis of Aminopyridines
Research has also focused on copper-catalyzed methods for constructing 2-aminopyridines, which are core structures in many potential drug candidates. These methods offer a novel approach to synthesizing a wide variety of nitrogen-containing heterocycles, providing a valuable tool for developing new therapeutic agents (蔡忠建 et al., 2014).
Antimicrobial Applications
The compound's derivatives have been investigated for their antimicrobial properties, with some showing promising activities against both Gram-positive and Gram-negative bacteria as well as yeast. This suggests potential applications in treating infectious diseases and highlights the broader antimicrobial research relevance of such compounds (Behbehani et al., 2011).
Applications in Organic Synthesis
In the field of organic synthesis, the compound and its derivatives have been utilized in various reactions, such as the Suzuki-Miyaura reaction, to create novel oxolan-2-one derivatives. These reactions and the resulting products contribute to the development of new synthetic methods and materials (Ghochikyan et al., 2019).
Mechanism of Action
Target of Action
It’s known that similar compounds can interact withcytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of many pharmaceuticals and endogenous compounds.
Mode of Action
It’s known that similar compounds can undergo oxidation by cytochrome p450 enzymes . This process leads to the production of various metabolites, which can interact with different targets within the cell .
Biochemical Pathways
The oxidation of similar compounds by cytochrome p450 enzymes can lead to the production of various metabolites . These metabolites can potentially affect multiple biochemical pathways within the cell.
Pharmacokinetics
The involvement of cytochrome p450 enzymes suggests that the compound is likely metabolized in the liver . The impact of these properties on the bioavailability of EN300-307525 is currently unknown.
Result of Action
The interaction of similar compounds with cytochrome p450 enzymes can lead to the production of various metabolites . These metabolites can potentially interact with
properties
IUPAC Name |
(2S,3R)-2-(5-cyclopropylpyridin-3-yl)oxolan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.2ClH/c13-11-3-4-15-12(11)10-5-9(6-14-7-10)8-1-2-8;;/h5-8,11-12H,1-4,13H2;2*1H/t11-,12+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVXPRTUGREYRR-QBKBNCOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CN=C2)C3C(CCO3)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1N)C2=CN=CC(=C2)C3CC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2-(5-Cyclopropylpyridin-3-yl)oxolan-3-amine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B3010070.png)
![2-[2-(Cyclohexen-1-yl)ethylamino]-4-(2,4-dimethylanilino)-4-oxobutanoic acid](/img/structure/B3010071.png)
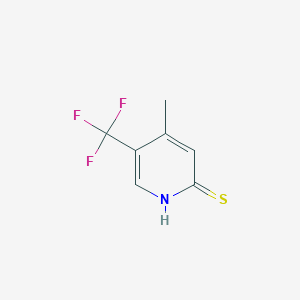
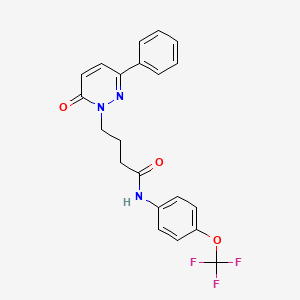
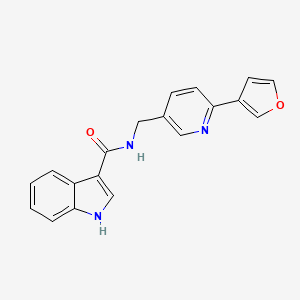

![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3010077.png)
![3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3010078.png)
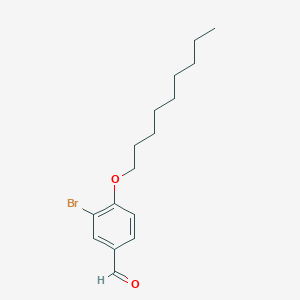
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione](/img/structure/B3010083.png)

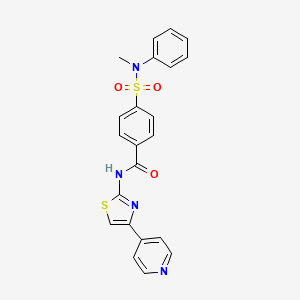
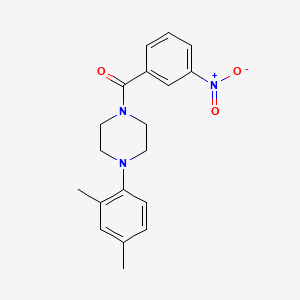
![ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate](/img/structure/B3010089.png)